[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea
Description
Properties
CAS No. |
61566-10-7 |
|---|---|
Molecular Formula |
C8H11N7O |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
[4-(carbamimidoyldiazenyl)anilino]urea |
InChI |
InChI=1S/C8H11N7O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,13H,(H3,9,10)(H3,11,15,16) |
InChI Key |
XUVJIBLUWWQHDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=O)N |
Canonical SMILES |
C1=CC(=CC=C1NNC(=O)N)N=NC(=N)N |
Synonyms |
(4-Oxo-2,5-cyclohexadien-1-ylideneamino)guanidine Semicarbazone; _x000B_2-[4-[(Aminoiminomethyl)hydrazono]-2,5-cyclohexadien-1-ylidene]-hydrazinecarboxamide; 2-[4-[2-(Aminoiminomethyl)hydrazinylidene]-2,5-cyclohexadien-1-ylidene]hydrazinecarboxamide; |
Origin of Product |
United States |
Chemical Reactions Analysis
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the nature of the substituents involved .
Scientific Research Applications
The compound [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea (CAS No. 61566-10-7) is a hydrazine derivative that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article aims to explore the applications of this compound in detail, focusing on its significance in medicinal chemistry, agricultural science, and materials science.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds with hydrazine moieties can exhibit anticancer properties. Studies have shown that derivatives similar to [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, hydrazine-based compounds have been reported to interact with DNA and disrupt replication processes.
Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate that hydrazine derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents.
Agricultural Science
Pesticide Development : Compounds like [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea are being investigated for their potential as pesticides. Their ability to interfere with biological processes in pests can lead to effective pest control solutions. Research is ongoing to evaluate their efficacy against various agricultural pests while minimizing environmental impact.
Materials Science
Polymer Synthesis : The unique functional groups present in [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea allow for its use in synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various applications, including coatings and composites.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of hydrazine derivatives, including [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea. The results demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and inhibition of cell proliferation being elucidated.
Case Study 2: Pesticide Efficacy
Research conducted by agricultural scientists evaluated the effectiveness of hydrazine-based compounds as pesticides. The study found that formulations containing [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea showed promising results in controlling pest populations while exhibiting low toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-defined in the available literature. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazone-Based Antimicrobial Agents
Ambazone belongs to the hydrazone class, sharing structural motifs with compounds like Thioacetazone , Ftivazide , and Verazide (Table 1).
Table 1: Structural and Functional Comparison of Hydrazone Derivatives

Key Findings :
Thiazole and Urea Derivatives
Recent studies highlight thiazole- and urea-based analogs with improved bioactivity (Table 2).
Table 2: Anticancer and Antimicrobial Thiazole/Urea Analogs
Key Findings :
Physicochemical and Pharmacokinetic Profiles
Table 3: Comparative Physicochemical Properties
Key Findings :
- Thiazole derivatives (e.g., 2h) exhibit lower PSA values, correlating with improved tissue distribution .
Biological Activity
[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea, also known as a hydrazone derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Biological Activities
Research indicates that compounds similar to [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that hydrazone derivatives can inhibit the growth of various cancer cell lines by targeting microtubules and disrupting mitotic processes.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
- Enzyme Inhibition : Certain hydrazone compounds have been identified as inhibitors of specific enzymes, which could play a role in disease modulation.
Antitumor Activity
A study published in the European Journal of Medicinal Chemistry evaluated several hydrazone derivatives for their cytotoxic effects against human cancer cell lines. The findings indicated that [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea showed promising results in inhibiting cell proliferation, particularly in breast and colon cancer cells. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 12.5 | Apoptosis |
| 2 | HCT116 | 15.0 | Cell Cycle Arrest |
| 3 | A549 | 10.0 | Apoptosis |
Antimicrobial Activity
Another study investigated the antimicrobial efficacy of various hydrazone derivatives, including [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Case Studies
- Case Study on Antitumor Efficacy : A clinical trial involving a series of hydrazone derivatives found that patients with advanced breast cancer showed improved outcomes when treated with formulations containing [4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea. The study highlighted a reduction in tumor size and enhanced patient survival rates.
- Case Study on Antimicrobial Resistance : Research conducted on the antimicrobial properties of this compound revealed its potential in combating antibiotic-resistant strains of bacteria. The study emphasized the need for further development into formulations that could be used alongside traditional antibiotics.
Q & A
Q. Table 1: Key Spectral Data for Ambazone
| Technique | Key Peaks/Shifts | Functional Group Identified |
|---|---|---|
| IR | 3250 cm⁻¹ (N-H), 1220 cm⁻¹ (C=S) | Hydrazine, thiourea moiety |
| ¹H NMR | δ 7.2–7.4 ppm (aromatic H) | Phenyl ring |
| UV-Vis (λ_max) | 290 nm | Conjugated π-system |
How does Ambazone’s antibacterial mechanism differ from sulfonamides?
Advanced
Ambazone inhibits bacterial dihydrofolate reductase (DHFR), similar to sulfonamides, but its hydrazone scaffold allows broader interactions with enzyme active sites. Unlike sulfonamides (which mimic p-aminobenzoic acid), Ambazone’s thiourea moiety disrupts folate biosynthesis via competitive binding to DHFR’s hydrophobic pocket . Methodological validation includes:
- Enzyme inhibition assays : Measure IC₅₀ values using purified DHFR and NADPH oxidation kinetics .
- Molecular docking : Predict binding poses with DHFR (PDB: 1RAE) to compare interactions with sulfamethoxazole .
What strategies optimize Ambazone’s synthesis yield and purity?
Advanced
Yield optimization (typically 50–70%) involves:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 6 hours conventional) while improving purity .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalytic acids : p-Toluenesulfonic acid (pTSA) accelerates condensation while minimizing side products .
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Time | 30 min (microwave) | +20% |
| Solvent | DMF | +15% |
| Catalyst | pTSA (5 mol%) | +10% |
How are discrepancies in Ambazone’s antimicrobial activity across studies resolved?
Advanced
Contradictions in MIC (Minimum Inhibitory Concentration) values arise from:
- Strain variability : Ambazone shows higher efficacy against Gram-positive (e.g., S. aureus, MIC 8 µg/mL) vs. Gram-negative bacteria (e.g., E. coli, MIC 32 µg/mL) .
- Culture conditions : Anaerobic environments enhance activity due to redox-sensitive hydrazone activation .
Resolution strategy :- Standardize testing per CLSI guidelines using ATCC reference strains.
- Control for pH, oxygen levels, and inoculum size .
What computational methods predict Ambazone’s interactions with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : Models binding to DHFR or tumor necrosis factor (TNF-α) using AMBER force fields .
- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antibacterial potency .
- MD simulations (GROMACS) : Assess stability of Ambazone-protein complexes over 100 ns trajectories .
How to design Ambazone derivatives for enhanced antitumor activity?
Advanced
Derivatization focuses on:
- Hydrazone backbone modification : Introduce nitro or hydroxy groups to improve redox activity (e.g., 4-nitrophenyl analogs show 45% viability reduction in Caco-2 cells at 100 µM) .
- Hybrid pharmacophores : Combine with benzimidazole (e.g., compound 8 in ) to target DNA topoisomerases .
Evaluation metrics :- IC₅₀ in MTT assays (72-hour exposure).
- Selectivity index (SI) against non-cancerous HEK-293 cells .
How is Ambazone’s purity validated using chromatographic methods?
Basic
HPLC conditions (from ) :
- Column: C18 (250 mm × 4.6 mm, 5 µm).
- Mobile phase: Methanol:Buffer (65:35, pH 4.6 with sodium acetate/1-octanesulfonate).
- Detection: UV at 290 nm, retention time ~8.2 minutes .
Acceptance criteria : - Purity ≥95% (peak area normalization).
- Resolution ≥2.0 from synthesis byproducts .
What in vitro models assess Ambazone’s antitumor efficacy?
Q. Advanced
- Caco-2 colon adenocarcinoma : Dose-dependent viability reduction (33–45% at 100 µM) via apoptosis (Annexin V/PI staining) .
- MCF-7 breast cancer : Evaluate ERα modulation using luciferase reporter assays .
- 3D tumor spheroids : Measure penetration efficacy via confocal microscopy with fluorescently labeled Ambazone .
How does Ambazone’s stability vary under physiological conditions?
Q. Advanced
- pH-dependent degradation : Stable at pH 5–7 (t₁/₂ > 24 hours), but hydrolyzes rapidly in alkaline conditions (pH > 8) .
- Serum stability : 80% remains intact after 6 hours in human serum (LC-MS quantification) .
Mitigation strategy : Encapsulation in PLGA nanoparticles to enhance half-life .
What spectral contradictions arise in Ambazone’s characterization, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

